molecular formula C6H10ClNO2 B13336465 1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride

1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride

Cat. No.: B13336465
M. Wt: 163.60 g/mol
InChI Key: NBKNYYMDRSXQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride: is a heterocyclic organic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. The presence of the carboxylic acid group at the fourth position and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-piperidone with cyanide ion followed by hydrolysis can yield the desired compound. Another method involves the reduction of pyridine derivatives using suitable reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods:

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, esters, and amides .

Scientific Research Applications

1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydropyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness:

1,2,3,4-Tetrahydropyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature imparts distinct reactivity and solubility properties, making it a versatile compound in various chemical and biological applications .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

1,2,3,4-tetrahydropyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,3,5,7H,2,4H2,(H,8,9);1H

InChI Key

NBKNYYMDRSXQRQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC=CC1C(=O)O.Cl

Origin of Product

United States

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